4-(2,2-Dimethoxyethylamino)phenol
Description
4-(2,2-Dimethoxyethylamino)phenol is a phenolic compound featuring a para-substituted 2,2-dimethoxyethylamino group (-NH-CH₂-C(OCH₃)₂). This structure combines a phenol moiety with a tertiary amine linked to a dimethoxyethyl chain, conferring unique electronic and steric properties. The dimethoxy group enhances solubility in polar solvents, while the amino-phenol system may participate in hydrogen bonding and electron transfer processes.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethylamino)phenol |
InChI |
InChI=1S/C10H15NO3/c1-13-10(14-2)7-11-8-3-5-9(12)6-4-8/h3-6,10-12H,7H2,1-2H3 |
InChI Key |
RHKLSWJBLDOGQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1=CC=C(C=C1)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
4-[2-(Diethylamino)ethoxy]phenol (CAS 23877-67-0)
- Structure: Phenol with a diethylaminoethoxy (-O-CH₂-CH₂-N(C₂H₅)₂) substituent.
- Key Differences: The diethylaminoethoxy group introduces a longer ethoxy spacer and a stronger electron-donating tertiary amine compared to the dimethoxyethylamino group. Synthesis: Prepared via nucleophilic substitution between 2-(diethylamino)ethyl chloride and 4-hydroxyphenol, yielding 89% efficiency in one route . Applications: Similar amino-phenol derivatives are explored in drug delivery and surfactants due to their amphiphilic nature .
2-((Dimethylamino)methyl)phenol (CAS 120-65-0)
- Structure: Phenol with a dimethylaminomethyl (-CH₂-N(CH₃)₂) group.
- Key Differences: Shorter methylene spacer and dimethylamine substituent reduce steric bulk compared to the dimethoxyethyl chain. Electronic Properties: The dimethylamino group is a weaker electron donor than dimethoxyethylamino due to the absence of oxygen-mediated resonance effects. Applications: Used in corrosion inhibitors and polymer stabilizers, leveraging its amine-phenol chelation capability .
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Phenol conjugated to a diphenylimidazole system.
- Key Differences: Extended π-conjugation and imidazole ring enhance nonlinear optical (NLO) properties, such as high hyperpolarizability (β = 4.044 × 10⁻¹ cm W⁻¹) and third-order susceptibility (χ³ = 2.26 × 10⁻⁶ esu) . Electronic Properties: Low HOMO-LUMO gap (4.3 eV) and strong intramolecular charge transfer (ICT) due to the imidazole-phenol system, unlike the simpler dimethoxyethylamino-phenol .
Electronic and Functional Properties
Electronic Structure
- 4-(2,2-Dimethoxyethylamino)phenol: The dimethoxyethylamino group likely acts as a moderate electron donor via methoxy oxygen lone pairs, raising the HOMO energy. Predicted HOMO-LUMO gap is intermediate between dimethylaminomethyl-phenol (higher gap) and diphenylimidazole-phenol (lower gap).
- Comparison: Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) Hyperpolarizability (β) this compound* ~4.5–5.0 (estimated) ~5–7 (estimated) Moderate (inferred) 4-[2-(Diethylamino)ethoxy]phenol Not reported ~8–10 Not studied 2-((Dimethylamino)methyl)phenol ~6.0 ~3–4 Low 4-(4,5-Diphenylimidazol-2-yl)phenol 4.3 9.8 4.044 × 10⁻¹ cm W⁻¹
Solubility and Reactivity
- The dimethoxy groups in this compound improve solubility in organic solvents (e.g., ethanol, DMSO) compared to non-polar analogs.
- Reactivity: The phenolic -OH and tertiary amine may participate in hydrogen bonding and coordination chemistry, similar to 4-[2-(diethylamino)ethoxy]phenol .
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